molecular formula C24H21NO5S B2604741 (3,4-dimethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114652-15-1

(3,4-dimethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No. B2604741
CAS RN: 1114652-15-1
M. Wt: 435.49
InChI Key: ZBYRTDICVKEVLD-UHFFFAOYSA-N
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Description

This compound is a benzothiazine derivative with methoxy groups attached to the phenyl rings . Benzothiazines are a class of organic compounds that contain a benzene ring fused to a thiazine ring. The methoxy groups (OCH3) are electron-donating substituents, which can influence the compound’s chemical behavior.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazine ring, with the methoxy groups and the phenyl ring as substituents . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound.


Chemical Reactions Analysis

As a benzothiazine derivative, this compound could potentially undergo a variety of chemical reactions. The methoxy groups might be susceptible to reactions such as demethylation under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxy groups could influence its solubility and reactivity .

Scientific Research Applications

Synthesis and Biochemical Activity

Carbonic Anhydrase Inhibition

Compounds derived from (3,4-dimethoxyphenyl)methanone have been synthesized and evaluated for their ability to inhibit human carbonic anhydrase II (hCA II). These compounds showed a range of inhibitory capacities, indicating their potential as leads for developing novel inhibitors for conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Antioxidant Activities

Derivatives of (3,4-dimethoxyphenyl)methanone have been synthesized and found to possess significant antioxidant activities. These compounds were compared to standard antioxidants, showing effective radical scavenging abilities. Their potent antioxidant properties suggest potential applications in combating oxidative stress-related diseases (Artunç et al., 2020).

Chemical Transformations and Novel Syntheses

The compound and its derivatives have been involved in various chemical reactions, leading to the synthesis of novel bromophenol derivatives, benzothiazinone spiro derivatives, and more. These chemical transformations expand the utility of these compounds in synthetic organic chemistry, providing pathways to new classes of therapeutic agents with potential anticancer, antibacterial, and anti-inflammatory activities (Nazarenko et al., 2008).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological context. Benzothiazines and methoxyphenyl compounds can have various biological activities, but the exact effects would depend on the specific compound and its interactions with biological targets .

Safety and Hazards

Without specific data on this compound, it’s difficult to provide detailed safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid potential hazards .

Future Directions

The study of new benzothiazine derivatives is an active area of research, with potential applications in medicinal chemistry and drug discovery. Future research on this compound could involve exploring its biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5S/c1-16-7-6-8-18(13-16)25-15-23(31(27,28)22-10-5-4-9-19(22)25)24(26)17-11-12-20(29-2)21(14-17)30-3/h4-15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYRTDICVKEVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-dimethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

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